(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid
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Overview
Description
“(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14FNO3 and a molecular weight of 239.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular weight of 239.24 . More detailed properties like boiling point, melting point, and density are not specified in the sources.Scientific Research Applications
1. Antibacterial Activity of Derivatives Pulvinone and its derivatives, including morpholine substituted pulvinones, were synthesized and showed inhibitory activity against Esherichia coli. This study marked the first reporting of pulvinone and its derivatives' inhibition against Gram-negative bacteria (Xu et al., 2013).
2. Synthesis and Antimycobacterial Activity Derivatives of 4-Fluoro-phenyl morpholine were synthesized and treated with various compounds, resulting in a series of products. Some of these compounds exhibited promising antimicrobial activity (Sathe et al., 2011).
3. Crystal Structure and Biological Activity The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, showing significant anti-TB activity and superior antimicrobial activity. Its structure was confirmed through various spectral studies and X-ray diffraction (S.V et al., 2019).
4. Spectroscopic Research A novel compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized and its interaction with beta-cyclodextrin was investigated, revealing strong interaction and sensitivity of the compound as a molecular probe (Tang et al., 2004).
5. Hydrogen Bonding in Salts The morpholinium salts of various phenoxyacetic acid analogues, including 4-fluorophenoxyacetic acid, were studied, showing examples of one-dimensional hydrogen-bonded chain polymers and a cyclic hydrogen-bonded heterotetramer (Smith & Lynch, 2015).
6. Discovery of Anti-SARS-CoV-2 Agents In a study exploring the potential of flavor components to prevent SARS-CoV-2 infection, benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate was among the components screened and found to bind to both the host cell target ACE2 receptor and the viral target main protease, indicating its potential for treatment (Zhang et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that the therapeutic response of a drug is initiated by binding to a physiological target . The efficacy, tolerability, and therapeutic index of the drug will be influenced by how efficiently the binding is coupled to physiology .
Mode of Action
The influence of coupling efficiency on dose-response relationships is determined by drug binding kinetics and drug-induced conformational changes to the physiological target . Binding kinetics determine the affinity of a drug to its target and can impact the coupling efficiency of the drug by affecting the state of equilibrium .
Biochemical Pathways
It’s known that the key mechanism of action of nsaids involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Result of Action
The beneficial effects of nsaids are credited to the deficiency of eicosanoids .
properties
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSYUVJYISMEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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